

Technical Comparison Guide: Mass Spectrometry Profiling of (2-Hydroxyacetyl)urea

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Compound of Interest

Compound Name: (2-hydroxyacetyl)urea

CAS No.: 859736-82-6

Cat. No.: B6148820

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Executive Summary: The "Chameleon" Analyte

(2-Hydroxyacetyl)urea (CAS: 1561-06-4), often encountered as a metabolite in purine catabolism or a degradation product of hydantoin-based anticonvulsants, presents a unique analytical challenge. Unlike stable ureides, this compound exhibits thermal instability that frequently leads to misidentification as Hydantoin (glycolylurea) in standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

This guide provides a definitive technical comparison of the fragmentation patterns of **(2-hydroxyacetyl)urea** against its structural analogs and cyclization products. We establish the LC-ESI-MS/MS workflow as the "Gold Standard" for intact analysis while defining the specific derivatization protocols required for accurate GC-MS profiling.

Structural Context & Chemical Identity[1][2][3][4]

To interpret the mass spectrum, one must first understand the molecule's lability. **(2-Hydroxyacetyl)urea** is essentially the open-chain hydrated form of hydantoin.

Feature	(2-Hydroxyacetyl)urea	Hydantoin (Alternative 1)	Acetylurea (Alternative 2)
Structure		Cyclic Imide ()	
Formula			
MW	118.09	100.08	102.09
Key Property	Thermally cyclizes to Hydantoin	Stable ring structure	Stable; lacks hydroxyl

The "Artifact" Trap: Native Electron Ionization (EI)

Critical Warning: Direct injection of **(2-hydroxyacetyl)urea** into a hot GC inlet (

C) results in thermal dehydration.

Consequently, the native EI spectrum of **(2-hydroxyacetyl)urea** is virtually indistinguishable from that of commercial Hydantoin.

- Observed Parent Ion:

100 (Not 118).

- Base Peak:

30 (

) or

72 (Loss of CO).

- Conclusion: Native EI is unsuitable for differentiating these two species.

The Gold Standard: LC-ESI-MS/MS Fragmentation

Liquid Chromatography coupled with Electrospray Ionization (ESI) in positive mode avoids thermal degradation, allowing detection of the protonated molecular ion

Primary Fragmentation Pathway ()

Unlike the cyclic hydantoin (

101), **(2-hydroxyacetyl)urea** appears at

119. Collision-Induced Dissociation (CID) reveals a characteristic "stripping" pattern.

- Deamidation / Cyclization (

119

102): The most abundant fragment often arises from the loss of

(17 Da). This is mechanistically significant as it likely represents the gas-phase cyclization to a protonated hydantoin-like species or an oxazolone derivative.

- Da.

- Dehydration (

119

101): Loss of water from the terminal hydroxyl group.

- Da.

- Note: This ion is isobaric with protonated Hydantoin, but its ratio relative to

119 distinguishes the parent.

- Ureido Cleavage (

119

60 or 59): Cleavage of the central amide bond (

) is diagnostic for the open-chain structure.

- 60: Protonated Urea (

).

- o 59: Glycolyl cation (

).

Comparative ESI Data Profile

Ion ()	Identity	(2-Hydroxyacetyl) urea	Hydantoin	Acetylurea
Precursor		119	101	103
Fragment 1		102 (High)	84 (Low)	86 (Low)
Fragment 2		101 (Medium)	-	-
Fragment 3	$[M+H - 42/43]^+$	76 (Loss of HNCO)	58 (Loss of HNCO)	61 (Loss of Ketene)
Diagnostic	Core Cleavage	60 (Urea)	44 ()	60 (Urea)

Alternative Protocol: GC-MS with TMS Derivatization

For researchers restricted to GC-MS, silylation is mandatory to "lock" the open-chain structure and prevent cyclization.

Protocol:

- Reagent: BSTFA + 1% TMCS.
- Conditions: 60°C for 30 mins.
- Target Derivative: Tri-TMS-(2-hydroxyacetyl)urea.
 - o Formula:

- MW Calculation:

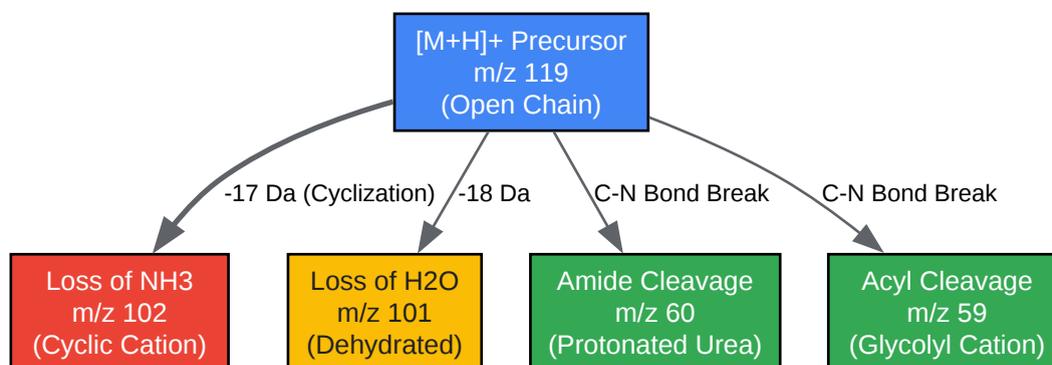
Fragmentation of Tri-TMS Derivative:

- 319:
(Loss of methyl).
- 147: Pentamethyldisiloxane cation (
) . This rearrangement ion is highly characteristic of compounds with multiple TMS groups in proximity.
- 73: Trimethylsilyl cation (
) . Base peak.[1]

Visualizations of Fragmentation Pathways[1][6][7][8] [9]

Diagram 1: ESI-MS/MS Fragmentation Logic

This diagram illustrates the competition between cyclization and direct cleavage in the LC-MS environment.



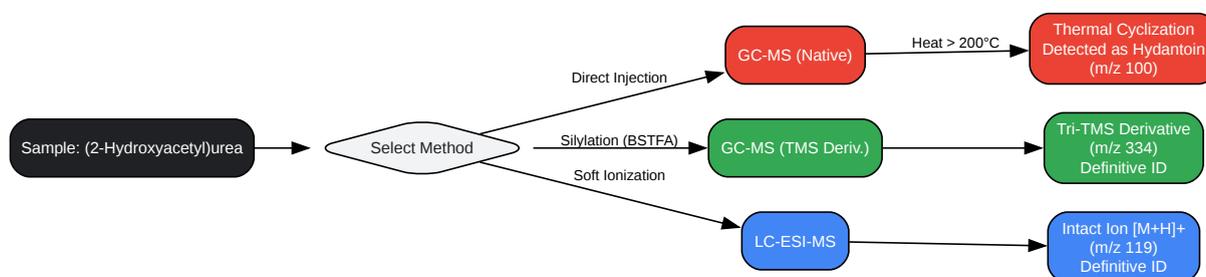
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Caption: Figure 1.[2][3][4] ESI-MS/MS fragmentation pathway of (2-hydroxyacetyl)urea (

119).[3][5] The loss of ammonia (17 Da) is the dominant pathway, forming a stable cyclic cation.

Diagram 2: Analytical Decision Tree

A workflow to ensure correct identification and avoid the "Hydantoin Artifact."



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Caption: Figure 2. Analytical workflow decision tree. Native GC-MS leads to false identification of Hydantoin; derivatization or LC-MS is required.

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